molecular formula C43H50N10O B14434645 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- CAS No. 79724-80-4

2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-

Cat. No.: B14434645
CAS No.: 79724-80-4
M. Wt: 722.9 g/mol
InChI Key: QOIXCCJIQHKRLZ-UHFFFAOYSA-N
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Description

2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two benzimidazole groups attached to a propanol backbone. The presence of these benzimidazole groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- typically involves the reaction of 1,3-dibromopropane with 1-ethyl-1H-benzimidazole in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole groups displace the bromine atoms on the propane backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Various nucleophiles (amines, thiols), solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: New compounds with different functional groups replacing the benzimidazole groups.

Scientific Research Applications

2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of benzimidazole groups.

    Medicine: Explored for its cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole groups can bind to DNA grooves, leading to DNA cleavage and inhibition of replication. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 2-amino-2-methyl-: Another propanol derivative with different functional groups.

    1,3-Bis(1-naphthalenyloxy)-2-propanol: A compound with naphthalene groups instead of benzimidazole groups.

    2-Methyl-2-propanol: A structural isomer with different chemical properties.

Uniqueness

2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is unique due to the presence of two benzimidazole groups, which impart significant biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

79724-80-4

Molecular Formula

C43H50N10O

Molecular Weight

722.9 g/mol

IUPAC Name

1,3-bis[bis[(1-ethylbenzimidazol-2-yl)methyl]amino]propan-2-ol

InChI

InChI=1S/C43H50N10O/c1-5-50-36-21-13-9-17-32(36)44-40(50)27-48(28-41-45-33-18-10-14-22-37(33)51(41)6-2)25-31(54)26-49(29-42-46-34-19-11-15-23-38(34)52(42)7-3)30-43-47-35-20-12-16-24-39(35)53(43)8-4/h9-24,31,54H,5-8,25-30H2,1-4H3

InChI Key

QOIXCCJIQHKRLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CC)CC(CN(CC5=NC6=CC=CC=C6N5CC)CC7=NC8=CC=CC=C8N7CC)O

Origin of Product

United States

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